molecular formula C13H18Cl2N4O2 B1315871 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1155306-28-7

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1315871
CAS No.: 1155306-28-7
M. Wt: 333.21 g/mol
InChI Key: BAGLJGSQRQHRPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, and heat.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its dichloropyrimidine moiety. This interaction can inhibit specific enzymes or receptors, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGLJGSQRQHRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561917
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155306-28-7
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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